molecular formula C23H22N2O3S B11627611 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide

Cat. No.: B11627611
M. Wt: 406.5 g/mol
InChI Key: BJWJMJOHWYMXLR-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide typically involves the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride derivatives, followed by coupling with phenylpropanamide. The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amides . The process is carried out under controlled temperatures and in the presence of suitable solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfide or sulfoxide derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxindole derivatives, sulfide or sulfoxide derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide is unique due to its specific combination of the indole and sulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C23H22N2O3S/c26-23(15-10-18-6-2-1-3-7-18)24-20-11-13-21(14-12-20)29(27,28)25-17-16-19-8-4-5-9-22(19)25/h1-9,11-14H,10,15-17H2,(H,24,26)

InChI Key

BJWJMJOHWYMXLR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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